![molecular formula C14H15N3O4S B2935297 Ethyl 3-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate CAS No. 1251675-80-5](/img/structure/B2935297.png)

Ethyl 3-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of Ethyl 3-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate involves multiple steps. It is designed using 4-(methylamino)-3-nitrobenzoic acid as a starting material . The synthesis route involves the production of 4-(methylamino)-3-nitrobenzoyl chloride, which then reacts with ethyl 3-(pyridin-2-ylamino)propanoate to obtain ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate . The final compound is prepared after the reduction of this intermediate .Molecular Structure Analysis

The molecular structure of this compound has been characterized by IR, 1H NMR, and single crystal X-ray crystallography . This provides detailed information about the arrangement of atoms within the molecule and their chemical environments.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The process starts with 4-(methylamino)-3-nitrobenzoic acid and involves reactions such as the production of 4-(methylamino)-3-nitrobenzoyl chloride and its subsequent reaction with ethyl 3-(pyridin-2-ylamino)propanoate .Aplicaciones Científicas De Investigación

Synthesis Techniques and Organic Chemistry Applications

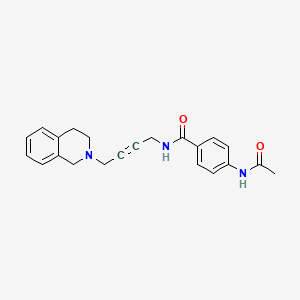

- Stannyl Radical-Mediated Cleavage of π-Deficient Heterocyclic Sulfones : A study by Wnuk et al. (1996) describes a method for the synthesis of α-fluoro esters through stannyl radical-mediated cleavage, involving ethyl 2-(pyridin-2-ylsulfonyl)hexanoate. This process highlights a novel methodology for sulfone moiety removal, contributing to the development of synthetic organic chemistry techniques (Wnuk, Rios, Khan, Hsu, 1996).

Biodegradation and Environmental Impact

Degradation of Chlorimuron-ethyl by Aspergillus niger : Sharma, Banerjee, and Choudhury (2012) explored the degradation of chlorimuron-ethyl, a herbicide, by Aspergillus niger isolated from agricultural soil. This research provides insights into microbial pathways for the breakdown of synthetic chemicals in the environment, highlighting the role of fungi in bioremediation efforts (Sharma, Banerjee, Choudhury, 2012).

Biodegradation of Chlorimuron-ethyl by Rhodococcus sp. : A study by Li et al. (2016) on the biodegradation of chlorimuron-ethyl by Rhodococcus sp. D310-1 under optimized conditions highlights the potential of bacterial strains in the detoxification and removal of persistent herbicides from the environment. This research contributes to understanding the microbial degradation pathways and improving the efficiency of bioremediation strategies (Li, Zang, Yu, Lv, Cheng, Liu, Xu, Lan, 2016).

Mecanismo De Acción

Mode of Action

, a thrombin inhibitor used to treat thromboses and cardiovascular diseases

Biochemical Pathways

Given its role as an intermediate in the synthesis of Dabigatran etexilate , it may be involved in the coagulation pathway, but this requires further investigation.

Result of Action

The in vitro anti-cancer activity of a newly synthesized complex containing EAPB has been emulated against three human gastric cancer cell lines SGC-790, MKN-4, and MKN45 . .

Propiedades

IUPAC Name |

ethyl 3-[(3-sulfamoylpyridin-2-yl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4S/c1-2-21-14(18)10-5-3-6-11(9-10)17-13-12(22(15,19)20)7-4-8-16-13/h3-9H,2H2,1H3,(H,16,17)(H2,15,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIMAUQXAAPUPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC2=C(C=CC=N2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-Chloro-5-fluorophenyl)methyl]-N-[[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]methyl]prop-2-enamide](/img/structure/B2935218.png)

![N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)-2-furamide](/img/structure/B2935220.png)

![5-Isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2935221.png)

![4-Octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2935227.png)

![2-[(4-methoxyanilino)methylene]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B2935230.png)

![3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/no-structure.png)